molecular formula C7H4F5N B13491715 Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- CAS No. 1201-02-1

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl-

Cat. No.: B13491715
CAS No.: 1201-02-1
M. Wt: 197.10 g/mol
InChI Key: ZWWAUEAPYBCUMT-UHFFFAOYSA-N
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Description

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl-, also known as pentafluoroaniline, is a fluorinated aromatic amine with the molecular formula C6H2F5N. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- typically involves the fluorination of aniline derivatives. One common method is the direct fluorination of aniline using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination .

Industrial Production Methods

Industrial production of benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in achieving high purity and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted anilines with various functional groups.

    Oxidation: Nitrobenzenes or nitrosobenzenes.

    Reduction: Primary or secondary amines.

Scientific Research Applications

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- involves its interaction with various molecular targets and pathways. The electron-withdrawing fluorine atoms enhance the compound’s reactivity and binding affinity to specific enzymes and receptors. This interaction can lead to changes in enzyme activity, receptor modulation, and alterations in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound without fluorine substitution.

    Pentafluoroaniline: Similar structure but without the N-methyl group.

    Trifluoroaniline: Contains three fluorine atoms instead of five.

Uniqueness

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- is unique due to the presence of five fluorine atoms and a methyl group, which significantly enhance its chemical stability, reactivity, and biological activity compared to its non-fluorinated and partially fluorinated counterparts .

Properties

CAS No.

1201-02-1

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-methylaniline

InChI

InChI=1S/C7H4F5N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3

InChI Key

ZWWAUEAPYBCUMT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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